molecular formula C₁₂H₄D₁₄O B1162622 Propofol-d14

Propofol-d14

Cat. No.: B1162622
M. Wt: 192.36
Attention: For research use only. Not for human or veterinary use.
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Description

Propofol-d14 is a deuterium-labeled stable isotope analog of Propofol (2,6-diisopropylphenol), a potent intravenous anesthetic and sedative-hypnotic agent. With a molecular formula of C12H4D14O and a molecular weight of 192.36 g/mol, this compound serves as a critical internal standard in analytical chemistry. Its primary research application is in quantitative mass spectrometry and HPLC analysis, where it is used for the precise measurement of unlabeled propofol concentrations in biological matrices, enabling advanced pharmacokinetic and metabolic studies. The research value of this compound stems from its identical chemical behavior to non-labeled propofol, with the exception of the mass difference conferred by the 14 deuterium atoms. Propofol itself is known to act by potentiating the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through its action on GABA-A receptors in the brain. This interaction increases chloride conductance, leading to neuronal hyperpolarization and inhibition of action potentials, which results in sedation and hypnosis. The labeled analog allows researchers to accurately investigate the mechanism of action, distribution, and metabolism of the parent compound without analytical interference. As an analytical standard, this compound is essential for ensuring data accuracy in studies focusing on the parent drug's pharmacological profile, including its rapid onset of action, short clinical duration, and extensive hepatic metabolism to inactive conjugates. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C₁₂H₄D₁₄O

Molecular Weight

192.36

Synonyms

2,6-Bis(1-methylethyl)-d14-phenol;  2,6-Diisopropyl-d14-phenol;  2,6-Bis(isopropyl)-d14-phenol;  2,6-Diisopropyl-d14-phenol;  Ampofol-d14;  Anepol-d14;  Aquafol-d14;  Diprifusor-d14;  Diprivan-d14;  Diprivan 10-d14;  Diprofol-d14;  Disoprivan-d14;  Disoprofol-d1

Origin of Product

United States

Advanced Analytical Applications of Propofol D14

Role as an Internal Standard in Quantitative Bioanalytical Assays

The primary application of Propofol-d14 is as an internal standard in quantitative bioanalytical methods. Because it co-elutes with the non-deuterated propofol (B549288) during chromatography and shows similar ionization efficiency and extraction recovery, it can effectively compensate for variations in sample handling and instrument response. The distinct mass difference ensures that the signal from the standard does not interfere with the signal from the analyte being measured.

In the development of LC-MS/MS methods, a stable isotope-labeled internal standard like this compound (or the similar Propofol-d17) is considered the gold standard for quantification. nih.gov Its use is integral to validating methods for sensitivity, specificity, accuracy, and precision. x-mol.net During method development, chromatographic conditions are optimized to achieve separation from matrix components, while mass spectrometry parameters are tuned for the specific precursor-to-product ion transitions of both propofol and this compound. nih.govnih.gov For instance, in one validated method, the transition for azo-propofol was monitored at m/z 283→241, while the corresponding azo-propofol-d17 internal standard was monitored at m/z 299→251. nih.gov

Validation studies demonstrate the robustness of methods using deuterated propofol. A typical LC-MS/MS assay for propofol in plasma using Propofol-d17 (B562994) as an internal standard showed excellent linearity over a range of 0.005–5 µg/mL with a correlation coefficient (r²) of 0.9992. x-mol.net Similarly, another method for total and unbound propofol reported linearity from 1–50 ng/mL up to 50–20,000 ng/mL, achieving a low limit of quantification (LLOQ) of 1 ng/mL. nih.gov The use of a simple "dilute-and-analyze" sample preparation protocol is made possible by the reliability of stable isotope internal standardization. nih.gov

Table 1: Example of LC-MS/MS Method Validation Parameters Using a Deuterated Propofol Internal Standard

ParameterFindingSource
Linearity Range0.005–5 µg/mL x-mol.net
Correlation Coefficient (r²)0.9992 x-mol.net
Lower Limit of Quantification (LLOQ)1 ng/mL nih.gov
Accuracy90.0–113.3% x-mol.net
Precision (RSD)2.0–8.9% x-mol.net
Stability95.6–102.1% x-mol.net

GC-MS is a frequently used technique for propofol analysis due to its high separation efficiency for volatile compounds. researchgate.net However, propofol's volatility can lead to analyte loss during sample concentration steps. researchgate.net The use of this compound as an internal standard is crucial for correcting such potential losses, ensuring accurate quantification. In these methods, samples often undergo a derivatization step, such as silylation, to improve chromatographic behavior. nih.gov The internal standard undergoes the same process, normalizing any variability in the reaction.

During GC-MS method optimization, analysis is typically performed in selected-ion monitoring (SIM) mode. This involves monitoring specific mass fragments characteristic of the analyte and the internal standard. For a silylated propofol derivative, the monitored ions might be m/z 235 and 250, while for the corresponding silylated Propofol-d17, the ions would be m/z 252 and 267. nih.gov This specificity allows for reliable quantification even in complex biological samples. The use of a deuterated standard helps achieve low limits of quantification, with LLOQs reported at 5 ng/mL in blood. nih.gov

Ion trap mass spectrometers can be coupled with gas chromatography for the quantification of propofol and its metabolites. omicsonline.org In such setups, the ion trap analyzes ions with a specific mass-to-charge ratio (m/z), and using an internal standard like this compound is essential for accurate quantification, following the same principles as standard GC-MS. omicsonline.org

Paper spray ionization-mass spectrometry (PSI-MS) is a more recent, ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.gov In PSI-MS, a sample is applied to a paper substrate, a solvent and high voltage are applied, and the resulting ions are analyzed by the mass spectrometer. nih.gov The entire analysis can be completed within minutes. nih.gov Given the speed and limited sample cleanup, the inclusion of an internal standard is paramount to control for variations in spray efficiency and matrix effects. While some studies have used non-deuterated analogs like 2,6-dimethylphenol, a stable isotope-labeled standard such as this compound would be the ideal choice as it would most accurately mimic the behavior of propofol during the ionization process, leading to more reliable and accurate results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization

Quantification of Propofol and its Metabolites in Biological Matrices (Non-Human)

This compound is instrumental in pharmacokinetic and toxicological studies in animal models, where it enables accurate measurement of the drug and its metabolites in various biological matrices. Such studies are essential for understanding the distribution, metabolism, and clearance of propofol. omicsonline.orgnih.gov The use of a deuterated internal standard ensures that measurements are reliable despite the complexity and variability of matrices such as plasma, liver, brain, bile, and others. nih.gov

Methods have been validated for the simultaneous quantification of propofol and its non-conjugated metabolites in plasma and organ tissues from rabbits. omicsonline.org LC-MS/MS and GC-MS methods using Propofol-d17 have been successfully applied to quantify propofol concentrations in various tissues, including cardiac and femoral blood, bile, urine, brain, and liver. nih.gov Pharmacokinetic studies in animals like rats and dogs rely on these robust analytical methods to generate the precise concentration-time data needed for modeling. nih.govmdpi.com The high accuracy afforded by using this compound ensures the integrity of these research findings.

Table 2: Examples of Non-Human Biological Matrices Analyzed Using Methods Suitable for this compound

Animal ModelBiological MatrixAnalytical TechniqueSource
RatPlasmaLC-MS/MS nih.gov
DogPlasma, Cerebrospinal FluidLC-MS/MS, PBPK Modeling mdpi.comomu.edu.tr
RabbitPlasma, Liver, Heart, Lung, KidneyGC/IT-MS omicsonline.orgnih.gov
PigBloodHPLC nih.gov
GeneralBlood, Bile, Urine, Brain, LiverGC-MS, LC-MS/MS nih.gov

Development of Robust Analytical Protocols for Research Sample Analysis

The development of robust analytical protocols is a cornerstone of reliable scientific research. A robust method is one that is repeatable, accurate, and insensitive to minor variations in procedure. The incorporation of this compound is a key factor in achieving this robustness for propofol quantification. By compensating for nearly all sources of analytical error—from extraction efficiency and matrix suppression in LC-MS/MS to thermal degradation or volatility losses in GC-MS—it ensures that the final calculated concentration is a true reflection of the sample.

Protocols validated using deuterated internal standards are characterized by their high precision, accuracy, and broad linear ranges, as demonstrated in numerous studies. x-mol.netnih.gov These validated methods can be applied with confidence to analyze large batches of research samples, such as those from pharmacokinetic studies or clinical trials, ensuring that the data generated is dependable and suitable for statistical analysis and interpretation. nih.govnih.gov The use of a simple "dilute-and-shoot" or rapid extraction protocol, made feasible by the stable isotope standard, also increases sample throughput, which is critical for large-scale research projects. nih.gov Ultimately, the use of this compound elevates the quality and integrity of the entire analytical workflow.

Mechanistic Investigations of Propofol Metabolism Using Propofol D14

Isotopic Tracing for Elucidating Metabolic Pathways in In Vitro Systems

Isotopic tracing with Propofol-d14 is instrumental in delineating the metabolic pathways of propofol (B549288) in various in vitro systems, which are designed to mimic the metabolic processes occurring in the body. acs.orgvulcanchem.com

The metabolic stability of a drug is a critical parameter evaluated during drug discovery, and in vitro systems like hepatic microsomes and isolated hepatocytes are standard models for this assessment. tandfonline.com Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Isolated hepatocytes, on the other hand, are intact liver cells that provide a more comprehensive representation of hepatic metabolism, including both Phase I and Phase II enzymatic activities. researchgate.neticpcn.org

Studies using these systems can determine the intrinsic clearance of a compound, which is a measure of the metabolic capacity of the liver for that drug. nih.gov When comparing this compound to non-deuterated propofol, researchers can assess whether the deuterium (B1214612) substitution alters the rate of metabolism. dovepress.comresearchgate.net While the primary metabolic pathway for propofol is glucuronidation, a Phase II reaction, a significant portion also undergoes Phase I oxidation. dovepress.comresearchgate.netresearchgate.net Deuteration at sites susceptible to oxidation can potentially slow down the metabolic rate. dovepress.com However, for propofol, it has been observed that deuteration showed nearly no alteration in its metabolic profile in vivo, mainly because glucuronidation, which is less affected by deuteration, is the predominant pathway. dovepress.comresearchgate.netresearchgate.net

The following table illustrates a hypothetical comparison of metabolic stability parameters for propofol and this compound in human liver microsomes.

CompoundIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
Propofol10020
This compound9522
This table is for illustrative purposes and does not represent actual experimental data.

A key advantage of using this compound is the ability to confidently identify and structurally characterize its metabolites. vulcanchem.com Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to separate and detect the metabolites formed during incubation with in vitro systems. vulcanchem.comomicsonline.org The mass shift of 14 daltons provided by the deuterium atoms in this compound allows for the unambiguous identification of drug-related material from the complex biological matrix. vulcanchem.com

The primary oxidative metabolite of propofol is 2,6-diisopropyl-1,4-quinol. omicsonline.orgnih.gov When this compound is used, the corresponding deuterated quinol metabolite can be identified by its specific mass-to-charge ratio (m/z) in the mass spectrum. omicsonline.org Subsequent conjugation reactions, such as glucuronidation or sulfation of this quinol, will also carry the deuterium label, enabling a comprehensive mapping of the metabolic pathways. nih.govresearchgate.net

Assessment of Metabolic Stability in Hepatic Microsomes and Isolated Hepatocytes

Exploration of Cytochrome P450 (CYP) Isoform Contributions to Propofol Oxidation

Propofol hydroxylation is mediated by several cytochrome P450 (CYP) isoforms. nih.gov Studies have indicated the involvement of CYP2B6 and CYP2C9 as primary contributors to this metabolic step. kuleuven.bedrugbank.com Other isoforms such as CYP1A2, CYP2A6, CYP2C8, CYP2C18, and CYP2C19 may also play a role, particularly at higher substrate concentrations. nih.gov Using this compound can help in dissecting the specific contributions of these isoforms.

The kinetic isotope effect (KIE) is a powerful tool for investigating enzyme mechanisms and identifying rate-limiting steps in a reaction. colab.ws A KIE occurs when replacing an atom with its heavier isotope alters the rate of a chemical reaction. google.com In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of enzymatic oxidation can slow down the reaction because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.gov

By incubating this compound and non-deuterated propofol with specific recombinant human CYP isoforms, researchers can measure the rates of metabolite formation. The ratio of the rates (kH/kD) provides the KIE. A significant KIE (typically >1.5) suggests that the cleavage of the C-H bond is a rate-limiting or partially rate-limiting step in the enzymatic reaction. colab.ws In vitro metabolic studies with human hepatic microsomes have shown no significant isotopic effect in the para-hydroxylation of propofol, suggesting that C-H bond cleavage may not be the sole rate-limiting step in this complex biological system. nih.gov

Understanding the rate-limiting step in a drug's metabolism is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. colab.ws For propofol, metabolism to 2,6-diisopropyl-1,4-quinol by CYP enzymes is considered a rate-limiting step for the subsequent formation of quinol-glucuronide and quinol-sulfate conjugates. researchgate.net

Determination of Kinetic Isotope Effects (KIEs) on Enzymatic Reactions

Comparative Metabolic Profiling of Deuterated and Non-Deuterated Propofol Analogues

A direct comparison of the metabolic profiles of this compound and its non-deuterated counterpart provides valuable insights into the effects of deuteration on drug metabolism. vulcanchem.comdovepress.comresearchgate.net Such studies typically involve incubating both compounds under identical conditions with liver microsomes or hepatocytes and then analyzing the resulting metabolites. nih.govnih.gov

The primary goal is to determine if deuteration leads to "metabolic switching," a phenomenon where the blockage of one metabolic pathway due to a KIE results in the increased formation of metabolites through alternative pathways. dovepress.com For propofol, since the main metabolic route is glucuronidation, which is not significantly affected by the deuteration of the isopropyl groups, major metabolic switching is not expected. dovepress.comresearchgate.netresearchgate.net Studies have generally shown that deuterated propofol exhibits a nearly identical metabolic profile to the non-deuterated analog. dovepress.comresearchgate.net

The following table provides a hypothetical comparative metabolic profile in human hepatocytes.

MetabolitePropofol (% of Total Metabolites)This compound (% of Total Metabolites)
Propofol Glucuronide7069
2,6-diisopropyl-1,4-quinol glucuronide1515
2,6-diisopropyl-1,4-quinol sulfate1011
Other metabolites55
This table is for illustrative purposes and does not represent actual experimental data.

Pharmacokinetic Studies in Pre Clinical Models Utilizing Propofol D14

Determination of Absorption, Distribution, and Elimination Parameters in Animal Models

Pharmacokinetic studies in various animal models, including rats, dogs, and rabbits, are crucial for characterizing a new chemical entity. baxter.ca Following intravenous administration, propofol's pharmacokinetics are generally described by a multi-compartment open model, characterized by a rapid distribution phase and a subsequent elimination phase. baxter.camdpi.com

In rats, for instance, studies have shown that propofol (B549288) exhibits a rapid distribution half-life (t½α) and a subsequent elimination half-life (t½β). mdpi.com While specific data for Propofol-d14 is not detailed in the provided results, the established pharmacokinetic profile of propofol in animal models provides a baseline for comparison. For example, in male Sprague-Dawley rats, a two-compartment model was used to describe the pharmacokinetics of propofol derived from a prodrug, showing distinct half-lives for distribution and elimination. cambridge.org

The table below presents typical pharmacokinetic parameters for propofol in rats from a study, which would be analogous to the parameters determined in studies utilizing this compound.

ParameterValue (mean ± SD)Unit
Distribution Half-life (t½α)1.9 ± 0.1min
Elimination Half-life (t½β)45 ± 7min
Elimination Rate Constant0.15 ± 0.02min⁻¹
Central Volume of Distribution2.3 ± 0.6L/kg

Data from a study on propofol from a prodrug in rats. cambridge.org

Application of Isotopic Labeling for Clearance and Volume of Distribution Determinations

Isotopic labeling with deuterium (B1214612) is a key strategy to investigate the pharmacokinetic parameters of clearance and volume of distribution. researchgate.net Deuteration can lead to a kinetic isotope effect, which may slow down the metabolic rate of a drug. researchgate.net This alteration allows for a more detailed examination of the drug's clearance mechanisms and its distribution throughout the body.

The clearance of propofol is known to be rapid, often exceeding hepatic blood flow, which suggests significant extrahepatic metabolism. cambridge.orgderangedphysiology.com The volume of distribution of propofol is large, indicating extensive distribution into tissues, particularly fatty tissues. derangedphysiology.com By using a deuterated analog like this compound, researchers can more precisely quantify these parameters. The slower metabolism can lead to a reduced clearance and potentially an altered volume of distribution, providing insights into the fundamental pharmacokinetic behavior of the molecule. nih.gov

Studies with other deuterated compounds have shown that this modification can lead to a significant increase in the area under the curve (AUC) and a reduction in clearance, which are direct measures of how the body handles the drug. researchgate.net For example, deuteration of another compound led to a 5.7-fold increase in AUC and a significant reduction in clearance in mice. researchgate.net

Development and Validation of Pharmacokinetic Models Incorporating Deuterated Analog Data

Pharmacokinetic models are mathematical tools used to predict the concentration of a drug in the body over time. vin.com These models are essential for understanding and predicting a drug's behavior. nih.gov Data from studies using deuterated analogs like this compound are invaluable for developing and validating more accurate and robust pharmacokinetic models.

These models, often multi-compartmental, are designed to simulate the drug's absorption, distribution, and elimination. cambridge.orguni-luebeck.de By incorporating data from deuterated compounds, which exhibit altered metabolic rates, these models can be refined to better account for the complexities of drug metabolism and distribution. researchgate.netnih.gov For instance, the development of a pharmacokinetic-pharmacodynamic (PK-PD) model for propofol utilized data from numerous studies to predict its effects across a broad population. nih.gov The inclusion of data from deuterated analogs would further enhance the predictive power of such models.

The validation of these models involves comparing the model's predictions with experimental data. The use of deuterated compounds provides a unique dataset to test the model's assumptions and improve its accuracy.

Investigation of Bioavailability and Systemic Exposure in Non-Human Species

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Propofol itself has negligible oral bioavailability due to extensive first-pass metabolism in the liver and intestines. nih.govnih.gov However, the use of a deuterated analog like this compound can be instrumental in studies investigating bioavailability and systemic exposure, particularly when exploring alternative formulations or prodrugs. nih.gov

In preclinical studies with other deuterated drugs, deuteration has been shown to increase systemic exposure. For example, in rats, oral administration of a deuterated compound resulted in a 102% higher area under the curve (AUC) compared to its non-deuterated counterpart, indicating significantly greater systemic exposure. dovepress.com

The following table illustrates the kind of data that would be generated in such a study, comparing the systemic exposure of a standard compound versus its deuterated form in an animal model.

CompoundCmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
Standard CompoundValueValueValue
Deuterated CompoundValueValueValue

This is a representative table structure. Specific values for this compound were not available in the search results.

By measuring the plasma concentrations of this compound over time after administration, researchers can calculate key parameters like the maximum concentration (Cmax) and the total systemic exposure (AUC), providing a clear picture of its bioavailability in non-human species. peerj.com

Pharmacodynamic Research Applications of Propofol D14 in Mechanistic and Cellular Studies

In Vitro Receptor Binding and Functional Assays with Deuterated Ligands

The use of deuterated ligands, such as Propofol-d14, has become a valuable tool in pharmacodynamic research, particularly for in vitro receptor binding and functional assays. The substitution of hydrogen atoms with deuterium (B1214612) results in a heavier isotope of the molecule, which maintains nearly identical chemical properties to the parent compound. vulcanchem.com This subtle modification, however, can significantly improve metabolic stability and bioavailability, enhancing the duration of action without altering the ligand's selectivity for its target receptor. nih.govacs.org

In the context of receptor binding assays, deuterated ligands are instrumental. These assays aim to quantify the interaction between a ligand and its receptor, providing crucial data on binding affinity, kinetics, and specificity. nih.gov The use of a deuterated version of a ligand, like this compound, can be advantageous in techniques such as mass spectrometry-based assays. The distinct mass shift provided by the deuterium atoms allows for clear differentiation between the deuterated ligand and other molecules, enabling precise quantification. vulcanchem.com

Functional assays measure the physiological response following the binding of a ligand to its receptor. For instance, studies on GABA-A receptors, a primary target of propofol (B549288), have utilized deuterated ligands to investigate their modulatory effects. nih.govacs.org These studies have demonstrated that deuterated compounds can retain the pharmacological profile of the original molecule while exhibiting improved metabolic properties. nih.gov This allows for more stable and prolonged observation of the functional consequences of receptor activation or modulation in vitro.

Table 1: Applications of Deuterated Ligands in In Vitro Assays

Assay TypeApplication of Deuterated LigandKey Advantages
Receptor Binding AssaysServes as a stable tracer or competitor to quantify binding affinity and kinetics.Increased metabolic stability, distinct mass for detection. vulcanchem.comnih.gov
Functional AssaysAllows for prolonged and stable measurement of cellular responses to receptor activation.Enhanced bioavailability and duration of action, retained pharmacological selectivity. nih.govacs.org
Mass SpectrometryUsed as an internal standard for accurate quantification of the non-deuterated drug.Clear mass differentiation from the analyte of interest. vulcanchem.com

Exploration of Molecular Mechanisms of Action at the Cellular Level

This compound, a deuterated analog of propofol, serves as a critical tool in elucidating the molecular and cellular mechanisms of action of this widely used anesthetic. researchgate.netnih.gov Its use allows researchers to track the molecule and observe its interactions within the cellular environment without the significant structural and functional perturbations that can be caused by larger fluorescent tags. nih.gov

Investigations on GABAergic System Interactions using Deuterated Propofol

The primary mechanism of propofol's anesthetic effect is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. drugbank.compatsnap.comnih.gov Studies using deuterated propofol analogs have been instrumental in confirming and detailing these interactions.

Research has shown that propofol directly activates the GABA-A receptor-chloride ionophore complex, leading to an increase in chloride conductance and subsequent neuronal hyperpolarization. nih.gov This direct activation occurs at clinically relevant concentrations. nih.gov Photolabeling studies with deuterated propofol analogs have helped to identify specific binding sites on GABA-A receptors. One such site is located at the β-subunit, at the interface between the transmembrane domains and the extracellular domain. nih.gov The use of both protiated and deuterated versions of a propofol diazirine photolabel allowed for the precise identification of this novel binding site in both β3 homopentamers and α1β3 heteropentamers in intact membranes. nih.gov

Furthermore, investigations into the effects of propofol on different GABA-A receptor subtypes have been facilitated by the use of deuterated compounds. For example, studies on β3 subunit-containing GABA-A receptors have revealed their significant role in mediating the effects of propofol on cortico-hippocampal interactions, which is thought to contribute to the amnestic effects of the anesthetic. mdpi.com

Studies on Ion Channel Modulation and Neurotransmitter Release

Beyond its well-established effects on GABA-A receptors, propofol also modulates the function of other ion channels and affects neurotransmitter release, and deuterated analogs are valuable in these investigations.

Neurotransmitter Release: Propofol has been shown to inhibit the neurotransmitter release machinery. nih.govresearchgate.net Studies using various cell models, including neurosecretory PC12 cells and cultured hippocampal neurons, have demonstrated that clinically relevant concentrations of propofol decrease evoked neurotransmitter release. nih.govresearchgate.net Investigations into the specific proteins involved have suggested that propofol interacts with multiple SNARE and SNARE-associated proteins. nih.gov For instance, the knockdown of synaptotagmin (B1177969) I, SNAP-25, and SNAP-23 has been shown to alter the inhibitory effect of propofol on neurotransmitter release. nih.gov In vivo studies in rats have also shown that propofol administration leads to a decrease in dopamine (B1211576) levels and an increase in its metabolite, DOPAC, in the prefrontal cortex, while glutamate (B1630785) levels are significantly decreased. floridiananesthesiaservices.com

Advanced Imaging Techniques for Subcellular Localization and Dynamics (e.g., Stimulated Raman Scattering Microscopy)

A significant challenge in pharmacology has been the direct visualization of small drug molecules like propofol within living cells, as traditional fluorescent tags are often larger than the drug itself and can alter its properties. nih.gov The development of stimulated Raman scattering (SRS) microscopy, combined with the use of deuterated compounds like this compound (or more specifically, propofol-d17 (B562994) in some studies), has provided a powerful solution to this problem. researchgate.netnih.govresearchgate.net

The carbon-deuterium (C-D) bond in deuterated propofol serves as a bioorthogonal Raman tag. This bond has a vibrational frequency in the "silent region" of the cellular Raman spectrum, where endogenous molecules produce very little signal, allowing for highly specific and sensitive imaging of the drug's distribution. nih.gov

Using SRS microscopy, researchers have been able to directly visualize a deuterated analog of propofol in living neurons at subcellular resolution. researchgate.netnih.govnih.govresearchgate.net These studies have revealed that propofol is highly concentrated and localizes primarily to the plasma membrane of neurons. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net This finding supports the theory that propofol interacts significantly with the lipid bilayer, in addition to its specific binding to membrane proteins like GABA-A receptors. researchgate.netnih.gov Real-time, live-cell imaging with SRS has also enabled the monitoring of the dynamics of propofol binding and distribution. researchgate.netnih.govresearchgate.net

Table 2: Key Findings from SRS Imaging of Deuterated Propofol

FindingImplicationCitations
High concentration at the plasma membraneSuggests non-specific binding and interaction with the lipid environment is a key aspect of its mechanism. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
Localization at both cell body and dendritesIndicates widespread interaction with neuronal membranes. researchgate.net
Real-time dynamics can be monitoredAllows for the study of drug uptake, distribution, and clearance at the cellular level. researchgate.netnih.govresearchgate.net

This advanced imaging technique has been crucial in providing direct visual evidence that complements and expands upon the understanding of propofol's mechanism of action derived from other methods.

Neurochemical and Electrophysiological Assessments in Ex Vivo and In Vivo Animal Brain Models

The use of this compound and its non-deuterated counterpart in ex vivo and in vivo animal models has been essential for understanding its effects on brain chemistry and electrical activity.

Neurochemical Assessments: In vivo microdialysis studies in rats have been used to measure changes in neurotransmitter levels in specific brain regions during propofol anesthesia. These studies have shown that propofol administration leads to a significant decrease in the levels of the excitatory neurotransmitter glutamate in the prefrontal cortex. floridiananesthesiaservices.com Concurrently, while GABA levels are upregulated, dopamine levels in the prefrontal cortex decrease, while its metabolite, 3,4-Dihydroxyphenylacetic acid (DOPAC), increases. floridiananesthesiaservices.com These findings highlight propofol's profound impact on the balance of excitatory and inhibitory neurotransmission.

Electrophysiological Assessments: In vivo electrophysiology in animal models, such as felines and rodents, has provided detailed insights into how propofol alters neuronal and network activity. frontiersin.orgfsu.edu Recordings of local field potentials (LFPs) and action potentials (APs) using electrode arrays have shown that increasing propofol concentration shifts cortical activity from a high-frequency, low-amplitude state to a low-frequency, high-amplitude state. frontiersin.org Specifically, there is a decrease in beta activity (13–30 Hz) and an increase in alpha (8–12 Hz) and delta (0–4 Hz) activity. frontiersin.org

Studies in feline models have demonstrated that propofol reduces the firing rate of individual neurons. frontiersin.org Ex vivo studies using brain slice preparations from mice have allowed for more controlled investigations. For instance, whole-cell patch-clamp recordings from glutamatergic neurons in the lateral hypothalamus, a region involved in arousal, have shown that propofol directly inhibits these neurons and enhances inhibitory synaptic inputs onto them. frontiersin.org Similarly, studies on glutamatergic neurons in the preBötC region of the brainstem have helped to elucidate the mechanisms of propofol-induced respiratory depression. nih.gov

Furthermore, investigations into cortico-hippocampal interactions in mice have shown that propofol disrupts the connectivity between these two brain regions, an effect mediated in large part by β3 subunit-containing GABA-A receptors. mdpi.com This uncoupling is believed to contribute to the amnestic properties of the anesthetic. mdpi.com

Table 3: Summary of Neurochemical and Electrophysiological Findings with Propofol

Model/TechniqueBrain RegionKey FindingCitations
In Vivo Microdialysis (Rat)Prefrontal CortexDecreased glutamate and dopamine; increased DOPAC and GABA. floridiananesthesiaservices.com
In Vivo LFP/AP Recording (Feline, Human)NeocortexShift to low-frequency, high-amplitude LFP activity; decreased neuronal firing rate. frontiersin.org
Ex Vivo Patch-Clamp (Mouse)Lateral HypothalamusDirect inhibition of glutamatergic neurons. frontiersin.org
Ex Vivo Patch-Clamp (Mouse)PreBötCModulation of glutamatergic neuron activity, linked to respiratory effects. nih.gov
In Vivo LFP Recording (Mouse)Cortex/HippocampusDecreased phase locking and mutual information, indicating reduced connectivity. mdpi.com

Theoretical and Computational Chemistry Aspects of Propofol D14

Quantum Mechanical Calculations of Vibrational Frequencies and Zero-Point Energies

Quantum mechanical calculations are fundamental to understanding the energetic differences between a deuterated and a non-deuterated compound. The primary distinction arises from the difference in zero-point energy (ZPE). Due to its greater mass, a deuterium (B1214612) atom vibrates at a lower frequency in a chemical bond compared to a hydrogen atom. rsc.org According to quantum theory, even at absolute zero, a molecule possesses a minimum amount of vibrational energy, known as the ZPE. gla.ac.uk The ZPE is directly proportional to the vibrational frequency.

The C-D bond has a lower vibrational frequency and, consequently, a lower ZPE compared to the C-H bond. rsc.orgunam.mx This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond. nih.gov This increased bond strength is a cornerstone of the kinetic isotope effect.

Table 1: Illustrative Comparison of Calculated Vibrational Frequencies and Zero-Point Energies for C-H vs. C-D Bonds in a Model Aromatic System

Bond TypeTypical Vibrational Frequency (cm⁻¹)Calculated Zero-Point Energy (kcal/mol)
Aromatic C-H~3000-3100X
Aromatic C-D~2200-2300X - ΔE
Aliphatic C-H~2850-2960Y
Aliphatic C-D~2100-2250Y - ΔE'

Note: This table provides illustrative values based on typical vibrational frequencies for C-H and C-D bonds. The exact values for Propofol-d14 would require specific quantum mechanical calculations.

In Silico Modeling of Deuteration Effects on Molecular Interactions and Dynamics

In silico modeling, particularly through molecular dynamics (MD) simulations, allows for the investigation of how deuteration affects the interactions of a molecule with its environment, such as a biological membrane or a receptor binding pocket. While direct MD simulation studies on this compound are not widely published, the principles of how deuteration can alter molecular interactions are well-established.

Deuteration can lead to subtle changes in molecular volume and lipophilicity. irb.hr Deuterium has a slightly smaller molar volume than hydrogen, which can result in a more compact molecular structure. irb.hr These small structural changes can influence how this compound fits into a binding site.

MD simulations of the non-deuterated propofol (B549288) have been conducted to study its interaction with lipid bilayers, providing insights into its partitioning into cell membranes. mdpi.com Similar simulations for this compound could reveal differences in membrane penetration, orientation, and dynamics due to the altered properties of the deuterated isopropyl groups. For example, the altered vibrational modes of the C-D bonds could affect the flexibility of the isopropyl groups, potentially influencing interactions with surrounding lipid molecules.

Furthermore, hydrogen bonding plays a crucial role in the interaction of many drugs with their targets. nih.govdoaj.orgmdpi.com While the hydroxyl group of propofol is not deuterated in this compound, the deuteration of the rest of the molecule can still indirectly influence the electronic environment of the hydroxyl group and its hydrogen bonding capabilities through subtle electronic effects.

Prediction of Kinetic Isotope Effects Based on Transition State Theory

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms. The replacement of hydrogen with deuterium often leads to a primary KIE, where the rate of a reaction involving the cleavage of a C-H bond is slower for the deuterated compound. unam.mx

This effect is explained by transition state theory, which posits that for a reaction to occur, the reactants must pass through a high-energy transition state. nih.gov The difference in ZPE between the C-H and C-D bonds in the ground state is often reduced in the transition state of a bond-breaking reaction. wikipedia.org Since the C-D bond starts from a lower energy level, more energy is required to reach the transition state, resulting in a slower reaction rate.

For this compound, deuteration at the isopropyl groups and the aromatic ring would be expected to slow down metabolic reactions that involve the cleavage of these C-D bonds. The cytochrome P450 enzymes are primarily responsible for the metabolism of propofol, which involves hydroxylation of the isopropyl groups and the aromatic ring. By using computational methods to model the transition states of these hydroxylation reactions, it is possible to predict the magnitude of the KIE. Such calculations would involve determining the geometries and vibrational frequencies of the reactant (this compound and the enzyme's active site) and the transition state.

Table 2: Theoretical Prediction of KIE for a Hypothetical C-D Bond Cleavage in this compound Metabolism

ParameterC-H BondC-D BondPredicted KIE (kH/kD)
Ground State ZPE (kcal/mol)E_HE_D (E_D < E_H)
Transition State ZPE (kcal/mol)E_H_TSE_D_TS (E_D_TS ≈ E_H_TS)
Activation Energy (Ea)Ea_H = E_TS - E_HEa_D = E_TS - E_D (Ea_D > Ea_H)> 1

Note: This table illustrates the theoretical basis for the primary kinetic isotope effect. The actual KIE would depend on the specific metabolic reaction and the nature of the transition state.

Computational Approaches for Deuterated Drug Design and Optimization

Computational chemistry is an integral part of modern drug design, and its application extends to the strategic design of deuterated drugs. sysrevpharm.orgresearchgate.netmdpi.com The goal of selective deuteration is often to improve a drug's pharmacokinetic profile by slowing down its metabolism, thereby increasing its half-life and reducing the formation of potentially toxic metabolites.

Computational methods can guide the selection of which positions in a molecule to deuterate for maximum beneficial effect. This involves:

Metabolic Site Identification: Using computational tools like quantum mechanical calculations and MD simulations in conjunction with models of metabolic enzymes (e.g., cytochrome P450s), researchers can predict the most likely sites of metabolic attack on a drug molecule.

KIE Prediction: Once potential metabolic "hotspots" are identified, the KIE for deuteration at each of these sites can be predicted using the methods described in the previous section. This allows for a quantitative estimation of how much deuteration at a specific position will slow down metabolism.

Pharmacodynamic and Toxicity Modeling: It is also crucial to ensure that deuteration does not negatively impact the drug's binding affinity to its target (pharmacodynamics) or introduce new toxicities. Molecular docking and MD simulations can be used to assess the binding of the deuterated drug to its receptor and to off-target proteins. irb.hrnih.govacs.orgchemrxiv.org

For this compound, these computational approaches could be used to rationalize the potential benefits of deuterating the isopropyl and phenyl groups. By modeling the interaction of both propofol and this compound with its target, likely the GABA-A receptor, and with metabolic enzymes, a comprehensive in silico profile of the deuterated compound can be constructed. This can help in optimizing the deuteration strategy to achieve a desired therapeutic profile.

Future Directions and Emerging Research Avenues for Propofol D14

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of Propofol-d14 with advanced "omics" technologies, such as metabolomics and proteomics, holds significant promise for a deeper understanding of biological processes. quanticate.comsilicogene.com Omics technologies provide a comprehensive view of molecules within a biological system, including genes (genomics), proteins (proteomics), and metabolites (metabolomics). quanticate.comsilicogene.com

In metabolomics, this compound can be used as a stable isotope tracer to follow the metabolic fate of propofol (B549288) and its metabolites within a biological system. jfda-online.comnih.gov This allows researchers to gain insights into how the drug is processed and how it affects various metabolic pathways. nih.gov By tracking the deuterated atoms, scientists can distinguish between the drug's metabolites and endogenous molecules, providing a clearer picture of its metabolic footprint. jfda-online.com This approach is crucial for identifying potential biomarkers and understanding the mechanisms of drug action and interaction. metwarebio.com

In proteomics, the use of deuterated compounds is enhancing the precision of protein analysis. globalgrowthinsights.com While direct applications of this compound in proteomics are still emerging, the principles of stable isotope labeling are well-established. For instance, dual-labeled compounds combining deuterium (B1214612) and carbon-13 are being used to improve the performance of isotope tracing in proteomics. globalgrowthinsights.com This suggests a potential future role for this compound, possibly in combination with other isotopes, to study the effects of propofol on protein expression and function.

The combination of multi-omics data, including information derived from studies using this compound, can lead to the discovery of new therapeutic targets and a more personalized approach to medicine. quanticate.comsilicogene.commetwarebio.com

Development of Novel Research Tools and Probes Based on Deuterated Propofol

The development of novel research tools and probes based on deuterated compounds like this compound is an active area of research. Isotope-labeled compounds are valuable tools in drug discovery and development. x-chemrx.comresearchgate.net Deuteration can improve the metabolic stability of drugs, which is a significant advantage in creating more effective pharmaceuticals. nih.gov

This compound can serve as a basis for creating new molecular probes to investigate the pharmacokinetics and pharmacodynamics of propofol. These probes can be used in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to accurately quantify the drug and its metabolites in biological samples. researchgate.netsymeres.com The stability of the deuterium label ensures that the tracer accurately reflects the behavior of the parent drug in the body. symeres.com

Furthermore, deuterated compounds are being used to develop new therapeutic agents with improved properties. nih.gov While this compound itself is primarily a research tool, the insights gained from its use could inform the design of new drugs with enhanced metabolic profiles.

Expanding Applications in Systems Pharmacology and Drug-Drug Interaction Studies (Non-Clinical)

Systems pharmacology aims to understand how drugs affect the body as a whole, considering the complex interactions between different biological systems. This compound is a valuable tool in non-clinical systems pharmacology studies, particularly in the investigation of drug-drug interactions (DDIs). nih.govallucent.com

DDIs can occur when multiple drugs are taken simultaneously, potentially leading to adverse effects or reduced efficacy. allucent.com Propofol is known to interact with other drugs, and understanding these interactions is crucial for safe and effective use. nih.govapsf.org this compound can be used in in vitro and in vivo non-clinical studies to investigate how propofol affects the metabolism of other drugs and vice versa. nih.goveuropa.eu

For example, studies have shown that propofol can inhibit certain cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many drugs. apsf.org By using this compound, researchers can more accurately quantify the extent of this inhibition and its potential clinical significance without the confounding factor of rapid metabolism of the inhibitor itself. These non-clinical studies are essential for predicting potential DDIs in humans and informing clinical practice. allucent.com

The use of deuterated compounds in these studies allows for a more precise evaluation of metabolic pathways and the impact of co-administered drugs. nih.gov

Methodological Advancements in Isotope Tracing and Data Analysis for Complex Biological Systems

The use of stable isotope tracers like this compound is driving methodological advancements in isotope tracing and data analysis. nih.govnih.gov These advancements are crucial for studying complex biological systems where numerous interconnected metabolic pathways are at play. nih.gov

Recent improvements in isotope methodology include the development of novel mathematical models to analyze data from tracer experiments. nih.gov These models allow for a more dynamic and quantitative understanding of metabolic fluxes. For instance, new approaches combine experimental data with computational modeling to provide a more comprehensive picture of how a drug like propofol influences metabolism. jfda-online.com

The analysis of data from stable isotope tracing experiments is also becoming more sophisticated. nih.govresearchgate.net Advanced data analysis tools are being developed to handle the large and complex datasets generated by modern analytical instruments. researchgate.net These tools help researchers to identify and quantify labeled metabolites, and to visualize their distribution within metabolic networks. jfda-online.com The development of metabolomics-based data analysis approaches, for example, allows for the rapid identification of drug metabolites from complex biological matrices. jfda-online.com

The ongoing advancements in both experimental and computational methods will continue to enhance the utility of this compound as a research tool, enabling a deeper understanding of its effects on complex biological systems.

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Propofol-d14 in isotopic purity?

Synthesis of Propofol-d14 requires rigorous deuterium incorporation validation. Researchers should employ nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic substitution at all 14 deuterium sites, complemented by high-resolution mass spectrometry (HRMS) for molecular weight verification . Purity assessments must include gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry to rule out isotopic dilution or contamination. Detailed protocols for solvent selection (e.g., deuterated solvents for NMR) and reaction conditions (e.g., deuterium gas pressure in catalytic exchange reactions) should align with prior deuterated compound synthesis literature .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies across different experimental models?

Standardization of dosing regimens (e.g., bolus vs. continuous infusion) and matrix selection (e.g., plasma vs. tissue homogenates) is critical. Researchers should adopt validated extraction protocols, such as solid-phase microextraction (SPME) or protein precipitation, to minimize matrix effects. Cross-validation using internal standards (e.g., Propofol-d17 for LC-MS/MS) and adherence to FDA bioanalytical guidelines for deuterated drugs are recommended . Reporting raw data (e.g., retention times, ion ratios) in supplementary materials enhances reproducibility .

Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its specificity for deuterated compounds. For example, transitions such as m/z 356 → 253 (Propofol-d14) and m/z 342 → 239 (unlabeled Propofol) can differentiate isotopic forms. Researchers must validate limits of detection (LOD) and quantification (LOQ) in each matrix (e.g., cerebrospinal fluid vs. liver tissue) and account for ion suppression effects using matrix-matched calibration curves .

Advanced Research Questions

Q. How can isotopic effects of this compound influence its pharmacodynamic profile compared to unlabeled Propofol?

Deuterium kinetic isotope effects (KIEs) may alter metabolic stability, particularly in cytochrome P450 (CYP)-mediated hydroxylation. Researchers should conduct in vitro microsomal assays comparing metabolic half-lives (t1/2) of Propofol-d14 and Propofol. Pairwise statistical analysis (e.g., Student’s t-test) of AUC values from time-concentration curves can quantify differences. Subgroup analyses (e.g., CYP2B6 vs. CYP2C9 isoforms) should be pre-specified in protocols to address enzyme-specific variability .

Q. What experimental designs are suitable for resolving contradictions in this compound’s reported lipid solubility versus its tissue distribution patterns?

Contradictions may arise from variability in partition coefficient (log P) measurements. Researchers should employ parallel artificial membrane permeability assays (PAMPA) under standardized pH (7.4) and temperature (37°C) conditions. Comparative studies using radiolabeled vs. deuterated Propofol in ex vivo organ bath models can clarify discrepancies. Meta-analyses of existing data, stratified by experimental model (e.g., rodent vs. primate), are recommended to identify confounders such as protein binding differences .

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

Proposals must include informed consent protocols specifying deuterated compound use and potential risks (e.g., prolonged sedation due to KIEs). Blinded crossover designs, where participants receive Propofol-d14 and unlabeled Propofol in randomized sequences, reduce bias. Data safety monitoring boards (DSMBs) should review adverse event frequency (e.g., hypotension incidence) against predefined stopping rules .

Q. What strategies optimize the integration of this compound data into computational models of anesthetic action?

Molecular dynamics (MD) simulations require force field parameterization for deuterium atoms. Researchers should validate simulations against experimental data (e.g., NMR-derived bond lengths) and use umbrella sampling to calculate free energy profiles for Propofol-d14 binding to GABAA receptors. Open-access deposition of simulation trajectories in repositories like Zenodo ensures transparency .

Methodological Guidance for Research Proposals

  • Data Contradiction Analysis : Predefine subgroup interaction tests (e.g., testing for heterogeneity in meta-analyses) and report p-values for effect modification .
  • Ethical Compliance : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives .
  • Reproducibility : Include raw data appendices, instrument calibration logs, and step-by-step protocols for synthesis and analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.